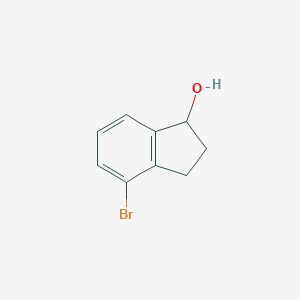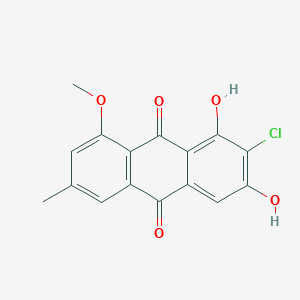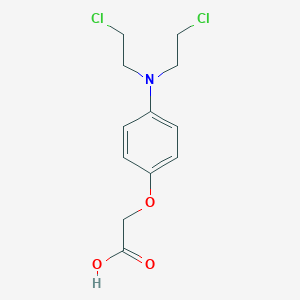
ACETIC ACID, (p-(BIS(2-CHLOROETHYL)AMINO)PHENOXY)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetic acid, (p-(bis(2-chloroethyl)amino)phenoxy)-, commonly known as ACPE, is a chemical compound that has been extensively researched due to its potential applications in the field of medicine. ACPE is a derivative of 2,4-dichlorophenoxyacetic acid (2,4-D), a herbicide that has been used for decades. ACPE has been shown to have anti-tumor properties and is being studied for its potential in cancer treatment.
Mecanismo De Acción
The mechanism of action of ACPE is not fully understood. However, it is believed that ACPE inhibits the activity of histone deacetylases (HDACs), enzymes that play a role in the regulation of gene expression. HDAC inhibitors have been shown to have anti-tumor properties, and it is believed that ACPE works through a similar mechanism.
Biochemical and Physiological Effects:
ACPE has been shown to have a number of biochemical and physiological effects. In addition to its anti-tumor properties, ACPE has been shown to inhibit angiogenesis (the formation of new blood vessels) and to have anti-inflammatory properties. ACPE has also been shown to inhibit the activity of certain enzymes, including topoisomerase II and DNA polymerase.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using ACPE in lab experiments is that it has been extensively studied and its anti-tumor properties are well established. However, one limitation is that the mechanism of action of ACPE is not fully understood, which makes it difficult to design experiments to study its effects.
Direcciones Futuras
There are several potential future directions for research on ACPE. One area of research could focus on the development of more potent HDAC inhibitors based on the structure of ACPE. Another area of research could focus on the use of ACPE in combination with other anti-tumor agents to enhance its effectiveness. Additionally, further studies could be conducted to better understand the mechanism of action of ACPE and its effects on gene expression and epigenetics.
Aplicaciones Científicas De Investigación
ACPE has been extensively studied for its anti-tumor properties. In vitro studies have shown that ACPE inhibits the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. ACPE has also been shown to induce apoptosis (programmed cell death) in cancer cells.
Propiedades
Número CAS |
17528-53-9 |
|---|---|
Nombre del producto |
ACETIC ACID, (p-(BIS(2-CHLOROETHYL)AMINO)PHENOXY)- |
Fórmula molecular |
C12H15Cl2NO3 |
Peso molecular |
292.15 g/mol |
Nombre IUPAC |
2-[4-[bis(2-chloroethyl)amino]phenoxy]acetic acid |
InChI |
InChI=1S/C12H15Cl2NO3/c13-5-7-15(8-6-14)10-1-3-11(4-2-10)18-9-12(16)17/h1-4H,5-9H2,(H,16,17) |
Clave InChI |
IVWVTSYBZDGRSH-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1N(CCCl)CCCl)OCC(=O)O |
SMILES canónico |
C1=CC(=CC=C1N(CCCl)CCCl)OCC(=O)O |
Otros números CAS |
17528-53-9 |
Sinónimos |
4-N,N-bis(2-chloroethyl)aminophenoxyacetic acid 4-NNBCAPA |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

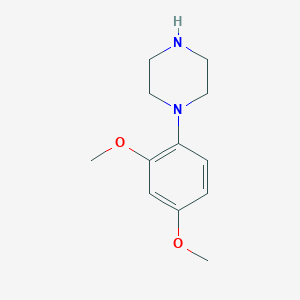
![3-Tert-butyl-7-oxabicyclo[4.1.0]heptane](/img/structure/B95409.png)
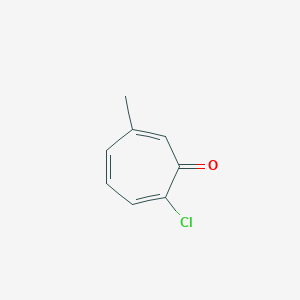

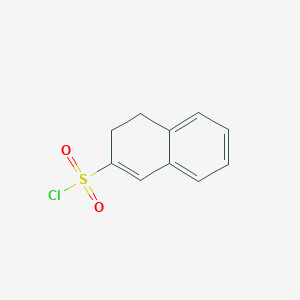

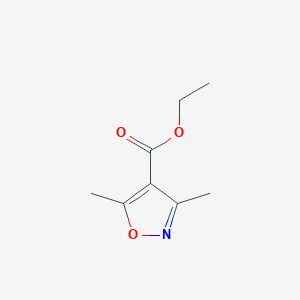
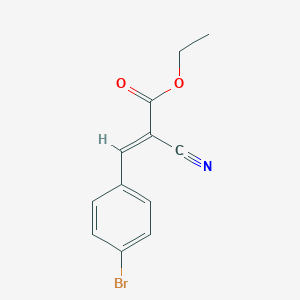

![1-(2,7-Dimethylpyrazolo[1,5-a]pyridin-3-yl)ethanone](/img/structure/B95422.png)
